1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide
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Overview
Description
1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide is a synthetic organic compound characterized by the presence of difluorobenzoyl and trifluoromethoxyphenyl groups attached to an azetidine ring
Preparation Methods
The synthesis of 1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 3,4-difluorobenzoyl chloride with 2-(trifluoromethoxy)aniline to form an intermediate amide. This intermediate is then cyclized with an appropriate azetidine precursor under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoyl or phenyl rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors. This makes it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials, benefiting from its fluorinated groups that impart desirable properties such as stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent modulator of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide can be compared with other fluorinated compounds, such as:
1-(3,5-dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea: This compound is an inhibitor of chitin synthesis and has a different mechanism of action and applications.
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent, it has distinct chemical properties and reactivity compared to the azetidine compound.
1,1-dibromo-2,2-bis(trifluoromethyl)ethylene: Utilized in nucleophilic perfluoro-tert-butylation reactions, it serves different synthetic purposes.
Properties
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F5N2O3/c19-12-6-5-10(7-13(12)20)17(27)25-8-11(9-25)16(26)24-14-3-1-2-4-15(14)28-18(21,22)23/h1-7,11H,8-9H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOZGASHBMKXHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NC3=CC=CC=C3OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F5N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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